2-Deacetoxytaxinine B

Antiplatelet Thrombosis Taxane

Researchers investigating platelet aggregation pathways require taxane-derived tool compounds with verified target selectivity. Sourcing generic taxanes for antiplatelet research is scientifically unsound due to profound functional divergence-2-Deacetoxytaxinine B is a C5-cinnamoyl taxane lacking a C2-acetoxy group, which directs its activity exclusively toward platelet aggregation inhibition rather than microtubule stabilization. • Antiplatelet potency: IC50 = 16.0 μM (AA-induced) and 35.0 μM (U46619-induced), representing 3.9-fold and 9.7-fold greater potency than ASA, respectively. • Structural precision: The C2-deacetoxy modification distinguishes it from taxinine B, enabling selective pathway interrogation without microtubule-related confounding effects. • Supply assurance: Available as a characterized reference standard (≥98% purity) with COA support; global shipping with appropriate temperature control.

Molecular Formula C37H44O11
Molecular Weight 664.7 g/mol
Cat. No. B12392748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deacetoxytaxinine B
Molecular FormulaC37H44O11
Molecular Weight664.7 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C37H44O11/c1-19-27(42)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26,28-29,32-35H,2,17-18H2,1,3-9H3/b16-15+/t26-,28+,29+,32+,33-,34-,35+,37-/m1/s1
InChIKeySLJNSLIEGINNEE-CQONFHMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deacetoxytaxinine B Procurement Data


2-Deacetoxytaxinine B (CAS: 191547-12-3) is a taxane diterpenoid isolated from Taxus species including T. wallichiana, T. chinensis, and T. cuspidata [1]. Characterized as a C5-cinnamoyl taxane lacking a C2-acetoxy group, it is primarily recognized as a potent inhibitor of U46619- and arachidonic acid-induced platelet aggregation in vitro [2].

C5-cinnamoyl taxane diterpenoid; specialized antiplatelet research tool compound
C2-deacetoxy modification distinguishes from microtubule-stabilizing taxanes
Reported inhibitor of AA- and U46619-induced platelet aggregation in vitro

2-Deacetoxytaxinine B Functional Specificity


Generic substitution among taxanes is scientifically unsound due to profound functional divergence. While many taxanes (e.g., paclitaxel) are microtubule-stabilizing anticancer agents, 2-Deacetoxytaxinine B is a specialized antiplatelet agent [1]. Structural differences—specifically the absence of a C2-acetoxy group compared to taxinine B [2] and distinct side-chain modifications—directly govern this biological activity switch. Therefore, sourcing 2-Deacetoxytaxinine B for antiplatelet research versus any other taxane for oncology research requires precise chemical identity verification; functional equivalence cannot be assumed.

Taxane functional divergence
Antiplatelet activity profile differs from microtubule-stabilizing anticancer taxanes (e.g., paclitaxel); functional equivalence should not be assumed.
C2 substitution sensitivity
Taxinine B (C2-acetoxy analog) exhibits different antiplatelet potency; C2-deacetoxy identity must be verified to reproduce reported activity.

2-Deacetoxytaxinine B vs. Analog Compounds


AA-Induced Antiplatelet Activity

2-Deacetoxytaxinine B (compound 4) demonstrates 3.9-fold greater potency than the clinical antiplatelet agent acetylsalicylic acid (ASA) in inhibiting arachidonic acid (AA)-induced platelet aggregation [1].

AA-induced antiplatelet activity
Head-to-head
Target IC50 16.0 µM
Comparator (ASA) IC50 63.0 µM
Reported 3.9-fold lower IC50
Supports AA-pathway inhibition study fit
Optical aggregometry; AA 100 µM; n=3-4
Antiplatelet Thrombosis Taxane

U46619-Induced Aggregation Model

Against the stable thromboxane A2 mimetic U46619, 2-Deacetoxytaxinine B (IC50 = 35.0 μM) is 9.7-fold more potent than ASA (IC50 = 340 μM) and exhibits superior or comparable potency to other isolated taxanes [1].

U46619-induced aggregation model
Head-to-head
Target IC50 35.0 µM
Comparator (ASA) IC50 340 µM
Reported 9.7-fold lower IC50
Supports thromboxane A2 pathway research context
Optical aggregometry; U46619 5 µM; n=3-4
Thromboxane A2 U46619 Platelet Activation

C2-Deacetoxy Difference vs. Taxinine B

The defining structural feature of 2-Deacetoxytaxinine B is the absence of an acetoxy group at the C2 position, which is present in the closely related compound taxinine B [1]. Both compounds possess a cinnamoyl group at C5, a feature associated with antiplatelet activity in this series, but the lack of C2 substitution in 2-Deacetoxytaxinine B results in a distinct IC50 profile (16.0 μM for AA-induced aggregation) compared to taxinine B (35.5 μM) [2].

C2-deacetoxy difference vs. taxinine B
Class-level
Target: C2-deacetoxy; IC50 16.0 µM (AA)
Taxinine B: C2-acetoxy; IC50 35.5 µM (AA)
2.2-fold activity difference
C2 substitution may influence antiplatelet activity; identity verification recommended
Structural confirmation by NMR, MS
Structure-Activity Relationship Taxane Diterpenoid

Antiplatelet vs. Anticancer Selectivity

Within the taxane family, 2-Deacetoxytaxinine B is specialized for antiplatelet activity, contrasting sharply with the well-known microtubule-stabilizing anticancer taxanes. For instance, 2-deacetoxytaxinine J, a structural analog, shows significant in vitro anticancer activity against MCF-7 (20 μM) and MDA-MB-231 (10 μM) breast cancer cells , while 2-Deacetoxytaxinine B is profiled as a potent antiplatelet agent (IC50 = 16.0 μM against AA-induced aggregation) [1].

Antiplatelet vs. anticancer selectivity
Class-level
Target: antiplatelet IC50 16.0 µM (AA)
Analog 2-deacetoxytaxinine J: anticancer at 10-20 µM
Functional specialization: antiplatelet tool
Supports antiplatelet pathway studies without microtubule-stabilizing activity
In vitro cytotoxicity assay context
Functional Selectivity Taxane Antiplatelet

2-Deacetoxytaxinine B Research Applications


In Vitro Antiplatelet Pharmacology

Use as a selective tool compound to investigate arachidonic acid and thromboxane A2 mimetic (U46619)-induced platelet aggregation pathways, leveraging its 3.9-fold and 9.7-fold potency advantage over ASA, respectively [1].

SAR Analysis of Taxanes

Employ as a reference standard to elucidate the impact of the C2-deacetoxy modification on antiplatelet potency, in direct comparison with taxinine B (which possesses a C2-acetoxy group) [1][2].

Cardiovascular Library Screening

Include as a positive control or hit compound in high-throughput screens designed to discover novel platelet aggregation inhibitors from natural sources, due to its well-defined and potent in vitro activity [1].

Derivatization and Lead Optimization

Utilize as a starting scaffold for the semi-synthesis of novel antiplatelet agents, focusing on modifications to the cinnamoyl side chain or other positions to improve drug-like properties while maintaining or enhancing antiplatelet activity [1].

Application
Selection Property
Validation Focus
Platelet aggregation pathway studies
AA/U46619 pathway inhibition profile
Reported IC50 endpoint review
Taxane structure-activity relationship analysis
C2-deacetoxy structural identity
Comparative antiplatelet activity profiling
Antiplatelet screening studies
Reference tool compound
Assay-response reproducibility
Taxane scaffold derivatization
C5-cinnamoyl taxane core
Structure-activity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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